molecular formula C4H2N6 B14722033 Pyrazino[2,3-e][1,2,3,4]tetrazine CAS No. 6133-76-2

Pyrazino[2,3-e][1,2,3,4]tetrazine

Cat. No.: B14722033
CAS No.: 6133-76-2
M. Wt: 134.10 g/mol
InChI Key: VFSQAASFEFLTTE-UHFFFAOYSA-N
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Description

Pyrazino[2,3-e][1,2,3,4]tetrazine is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its high-energy density properties. This compound is characterized by a fused ring structure containing both pyrazine and tetrazine moieties, which contribute to its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-e][1,2,3,4]tetrazine typically involves the use of nitrogenous heterocycles as basic skeletons. One common method includes the incorporation of various substituents and N-oxides into the this compound framework. The density functional theory (DFT) method is often employed to calculate the heats of formation, electronic structure, and detonation properties of the synthesized derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Pyrazino[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple nitrogen atoms in the ring structure makes it reactive towards electrophilic and nucleophilic agents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like nitric acid and reducing agents such as hydrazine. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the ring structure .

Scientific Research Applications

Pyrazino[2,3-e][1,2,3,4]tetrazine has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of high-energy density compounds (HEDCs). In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, and antiviral agents . Additionally, its high nitrogen content and stability make it suitable for use in industrial applications such as explosives and propellants .

Mechanism of Action

The mechanism of action of pyrazino[2,3-e][1,2,3,4]tetrazine involves its interaction with molecular targets through its nitrogen-rich structure. This interaction can lead to the formation of reactive intermediates that exert various biological effects. The specific pathways involved depend on the nature of the substituents and the target molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrazino[2,3-e][1,2,3,4]tetrazine include other nitrogen-rich heterocycles such as triazines and tetrazines. These compounds share similar structural features and reactivity patterns .

Uniqueness: What sets this compound apart from other similar compounds is its fused ring structure, which imparts unique electronic properties and stability. This makes it particularly valuable in applications requiring high-energy density and stability .

Properties

CAS No.

6133-76-2

Molecular Formula

C4H2N6

Molecular Weight

134.10 g/mol

IUPAC Name

pyrazino[2,3-e]tetrazine

InChI

InChI=1S/C4H2N6/c1-2-6-4-3(5-1)7-9-10-8-4/h1-2H

InChI Key

VFSQAASFEFLTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)N=NN=N2

Origin of Product

United States

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